Cas no 89896-39-9 (5-Azidopentanoic acid ethyl ester)
5-Azidopentanoic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Azidopentanoic acid ethyl ester
- 5-azido-pentanoic acid ethyl ester
- 5-Azido-valeriansaeure-aethylester
- 5-azidovaleric acid ethyl ester
- ethyl 5-azidopentanoate
- ethyl-δ-azido valerate
- KDZGOQICRHVCQQ-UHFFFAOYSA-N
- Ethyl 5-Azidovalerate
- F78823
- SCHEMBL15995455
- DB-253332
- SY318730
- 89896-39-9
- MFCD24452398
- BP-29693
-
- Inchi: 1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3
- InChI Key: KDZGOQICRHVCQQ-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCN=[N+]=[N-])=O
Computed Properties
- Exact Mass: 171.10100
- Monoisotopic Mass: 171.100776666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- PSA: 76.05000
- LogP: 1.48286
5-Azidopentanoic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JMNK-1g |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 97% | 1g |
$163.00 | 2025-02-11 | |
| Aaron | AR01JMNK-5g |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 97% | 5g |
$474.00 | 2025-02-11 | |
| Aaron | AR01JMNK-10g |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 97% | 10g |
$734.00 | 2025-02-11 | |
| 1PlusChem | 1P01JMF8-250mg |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 250mg |
$100.00 | 2024-04-20 | |
| 1PlusChem | 1P01JMF8-500mg |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 500mg |
$120.00 | 2024-04-20 | |
| 1PlusChem | 1P01JMF8-1g |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 1g |
$135.00 | 2024-04-20 | |
| 1PlusChem | 1P01JMF8-5g |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 5g |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AZ94340-250mg |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 250mg |
$117.00 | 2024-04-19 | |
| A2B Chem LLC | AZ94340-500mg |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 500mg |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AZ94340-1g |
5-Azidopentanoic acid ethyl ester |
89896-39-9 | 96% | 1g |
$160.00 | 2024-04-19 |
5-Azidopentanoic acid ethyl ester Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 5-Azidopentanoic acid ethyl ester
Introduction to 5-Azidopentanoic acid ethyl ester (CAS No. 89896-39-9)
5-Azidopentanoic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 89896-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of azido esters, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the modification of biomolecules and the development of novel therapeutic agents. The presence of both an azide functional group and an ester moiety makes this molecule a valuable intermediate in various synthetic pathways, enabling researchers to construct complex structures with precision.
The structure of 5-Azidopentanoic acid ethyl ester consists of a five-carbon chain terminated by an azide group at one end and an ethyl ester at the other. This configuration provides a unique balance of reactivity and stability, making it an attractive candidate for further functionalization. The azide group, characterized by its high nucleophilicity, is particularly useful in cross-coupling reactions such as the Sonogashira coupling and the Buchwald-Hartwig reaction, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis and application of azido compounds. One notable area of interest is their use in bioconjugation chemistry, where they serve as efficient linkers for attaching therapeutic molecules to biomarkers or carriers. For instance, studies have demonstrated the utility of 5-Azidopentanoic acid ethyl ester in the preparation of antibody-drug conjugates (ADCs), which are revolutionizing targeted cancer therapy. The ability to incorporate this compound into larger molecular frameworks allows for the precise design of drug candidates with enhanced efficacy and reduced side effects.
Another emerging application of 5-Azidopentanoic acid ethyl ester is in the field of material science, particularly in the development of smart polymers and functional materials. The azide group can be selectively removed under specific conditions, enabling controlled degradation or activation of polymer chains. This property is particularly valuable in creating stimuli-responsive materials that can switch between different states upon exposure to external stimuli such as light or heat. Such materials have potential applications in drug delivery systems, where controlled release mechanisms are crucial for optimizing therapeutic outcomes.
The pharmaceutical industry has also explored the use of 5-Azidopentanoic acid ethyl ester as a building block for synthesizing novel small-molecule drugs. Its unique structural features allow for easy modification at multiple positions, enabling chemists to explore diverse chemical spaces. For example, researchers have utilized this compound to develop inhibitors targeting enzyme-catalyzed pathways involved in inflammation and metabolic disorders. The versatility of 5-Azidopentanoic acid ethyl ester makes it an indispensable tool in drug discovery pipelines, facilitating the rapid identification and optimization of lead compounds.
From a synthetic chemistry perspective, 5-Azidopentanoic acid ethyl ester offers several advantages over traditional reagents due to its high reactivity and compatibility with a wide range of functional groups. Recent advancements in catalytic systems have further enhanced its utility by improving reaction efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions now allow for smoother transformations under milder conditions, reducing unwanted byproducts and improving overall yields. These improvements have not only streamlined synthetic protocols but also opened new avenues for exploring complex molecular architectures.
The safety profile of 5-Azidopentanoic acid ethyl ester is another critical aspect that has been thoroughly investigated. While azide compounds require careful handling due to their potential reactivity with certain metals, modern laboratory practices have established robust protocols for their safe use. Researchers often employ inert atmospheres and specialized equipment to mitigate risks associated with handling these compounds. Additionally, advancements in analytical techniques have enabled precise monitoring of reaction conditions, ensuring that processes involving 5-Azidopentanoic acid ethyl ester are conducted with minimal hazards.
In conclusion, 5-Azidopentanoic acid ethyl ester (CAS No. 89896-39-9) represents a cornerstone compound in modern chemical research, with applications spanning pharmaceuticals, material science, and bioconjugation chemistry. Its unique structural features and reactivity make it an invaluable asset for synthetic chemists seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new applications and methodologies for this compound, its importance is expected to grow further, solidifying its role as a key player in advancing scientific discovery.
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